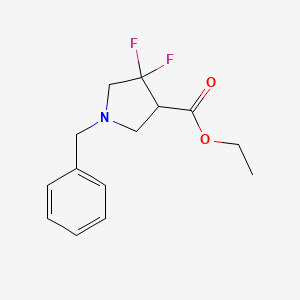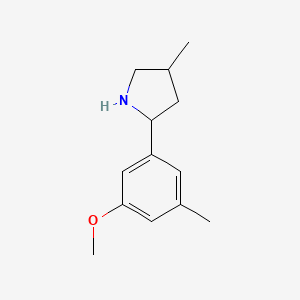
2-(3-Methoxy-5-methylphenyl)-4-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxy-5-methylphenyl)-4-methylpyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring and a methoxy-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-5-methylphenyl)-4-methylpyrrolidine typically involves the reaction of 3-methoxy-5-methylphenyl derivatives with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, followed by nucleophilic substitution with a halogenated 3-methoxy-5-methylphenyl compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxy-5-methylphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated derivatives, bases like sodium hydride or potassium carbonate
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives
Substitution: New compounds with different functional groups
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxy-5-methylphenyl)-4-methylpyrrolidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(3-Methoxy-5-methylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-5-methylphenol: Shares the methoxy-methylphenyl group but lacks the pyrrolidine ring.
4-Methylpyrrolidine: Contains the pyrrolidine ring but lacks the methoxy-methylphenyl group.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
2-(3-methoxy-5-methylphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-9-4-11(7-12(5-9)15-3)13-6-10(2)8-14-13/h4-5,7,10,13-14H,6,8H2,1-3H3 |
InChI-Schlüssel |
ACYDJPDBDQGWRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC1)C2=CC(=CC(=C2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


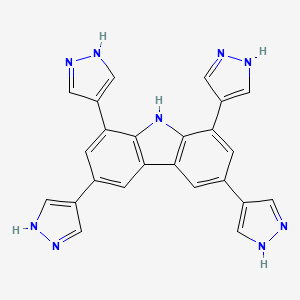
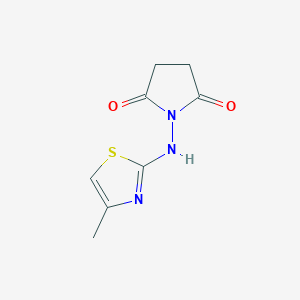
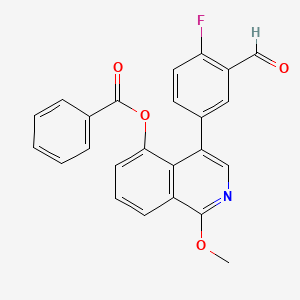
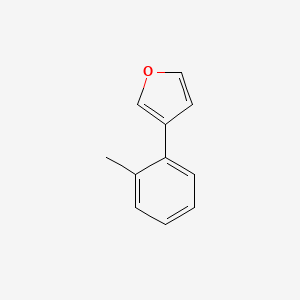
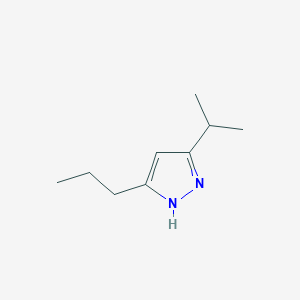
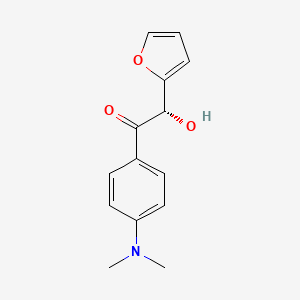
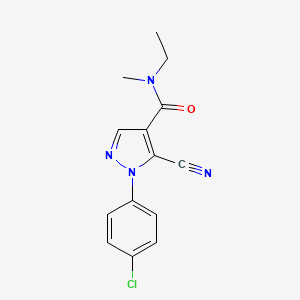
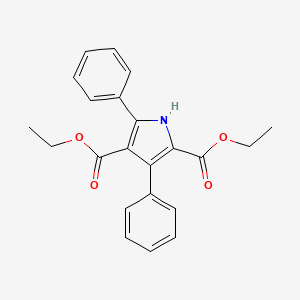
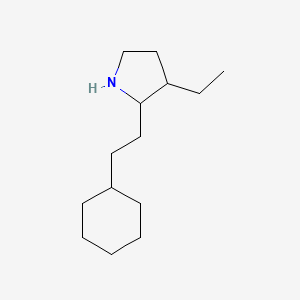
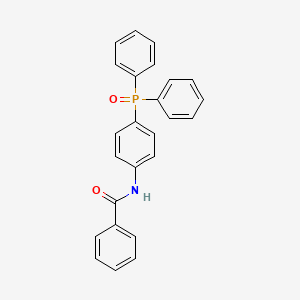
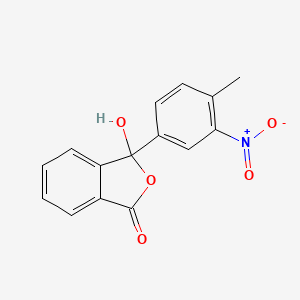
![2-(Aminomethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B15209119.png)
![2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B15209121.png)
